1H-Pyrrolo[2,3-b]pyridin-7-ium-7-olate hydrate is a heterocyclic compound that belongs to the class of pyrrolopyridines, which are characterized by their fused pyrrole and pyridine rings. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a receptor antagonist and in cancer therapy. The chemical structure features a positively charged nitrogen atom in the pyridinium ring, contributing to its reactivity and interaction with various biological targets.
1H-Pyrrolo[2,3-b]pyridin-7-ium-7-olate hydrate is classified under heterocyclic compounds, specifically as a pyrrolopyridine derivative. It is often categorized based on its functional groups and the presence of the hydroxyl group at the 7-position of the pyrrolo ring.
The synthesis of 1H-pyrrolo[2,3-b]pyridin-7-ium-7-olate hydrate can be achieved through several synthetic pathways:
The synthesis often requires careful control of reaction conditions such as temperature and solvent choice. For instance, using anhydrous tetrahydrofuran (THF) and maintaining low temperatures during lithiation can significantly enhance yield and purity.
1H-Pyrrolo[2,3-b]pyridin-7-ium-7-olate hydrate has a complex molecular structure characterized by:
The molecular formula is C₈H₈N₂O, with a molecular weight of approximately 152.16 g/mol. The crystal structure can be analyzed using X-ray diffraction techniques to determine precise atomic coordinates and bond lengths .
1H-Pyrrolo[2,3-b]pyridin-7-ium-7-olate hydrate participates in various chemical reactions:
These reactions often require specific conditions such as temperature control and the use of catalysts or bases to facilitate desired transformations while minimizing side reactions.
The mechanism of action for 1H-pyrrolo[2,3-b]pyridin-7-ium-7-olate hydrate primarily involves its interaction with fibroblast growth factor receptors (FGFRs). By binding to these receptors, it inhibits their activity, which is crucial in various cancer pathways.
Studies have shown that certain derivatives exhibit potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC₅₀ values in the nanomolar range . This suggests a strong potential for therapeutic applications in oncology.
1H-Pyrrolo[2,3-b]pyridin-7-ium-7-olate hydrate typically appears as colorless crystals when purified through crystallization methods. Its melting point and solubility characteristics vary based on substitution patterns on the aromatic rings.
The compound exhibits basicity due to the presence of the nitrogen atom in the pyridinium structure. It is reactive towards electrophiles due to its electron-rich nature at specific positions on the ring system.
1H-Pyrrolo[2,3-b]pyridin-7-ium-7-olate hydrate has significant applications in medicinal chemistry:
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.:
CAS No.: 5145-48-2
CAS No.: 25088-57-7